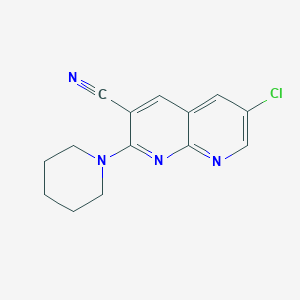

6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-chloro-2-piperidin-1-yl-1,8-naphthyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4/c15-12-7-10-6-11(8-16)14(18-13(10)17-9-12)19-4-2-1-3-5-19/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXJTISLOQAGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=NC=C(C=C3C=C2C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401183217 | |

| Record name | 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335220-59-1 | |

| Record name | 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335220-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine-3-carbonitrile, 6-chloro-2-(1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401183217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile typically starts from a suitably functionalized 1,8-naphthyridine precursor, such as 1,8-naphthyridine-3-carbonitrile or related derivatives. The key steps include:

- Chlorination at position 6 to introduce the chloro substituent.

- Nucleophilic substitution at position 2 with piperidine to form the 2-(piperidin-1-yl) group.

- Preservation or installation of the carbonitrile group at position 3 .

Detailed Preparation Methods

Chlorination and Piperidine Substitution

A common approach involves the chlorination of the 1,8-naphthyridine ring using reagents such as phosphorus oxychloride (POCl₃) under heating conditions in the presence of a base or solvent like N,N-dimethylaniline. This step introduces the chloro substituent at the desired position (position 6 in this case).

Subsequent nucleophilic substitution with piperidine is performed typically by refluxing the chlorinated intermediate with piperidine in an appropriate solvent such as absolute ethanol. The reaction proceeds via displacement of the chlorine atom at position 2 by the piperidine nitrogen, yielding the 2-(piperidin-1-yl) substituted product.

The reaction conditions reported include refluxing for several hours (e.g., 3 hours) with triethylamine as a base to facilitate substitution and neutralize generated HCl.

Use of 1,8-Naphthyridine-3-carbonitrile Intermediates

The carbonitrile group at position 3 is often retained from the starting material or introduced via earlier synthetic steps involving nitrile formation on the naphthyridine ring.

The nitrile group is stable under the chlorination and substitution conditions, allowing for selective functionalization at positions 2 and 6 without affecting the nitrile moiety.

Representative Synthetic Scheme (Summarized)

| Step | Reactants/Intermediates | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | 1,8-Naphthyridine-3-carbonitrile derivative | POCl₃, N,N-dimethylaniline, 120 °C, 6 h | 6-Chloro-1,8-naphthyridine-3-carbonitrile | Efficient chlorination at position 6 |

| 2 | 6-Chloro-1,8-naphthyridine-3-carbonitrile | Piperidine, reflux in ethanol, triethylamine | This compound | Nucleophilic substitution at position 2 |

Research Findings and Reaction Optimization

Reaction Time and Temperature : The chlorination step requires elevated temperature (around 120 °C) and prolonged reaction time (up to 6 hours) to ensure complete substitution at position 6.

Solvent and Base Choice : N,N-dimethylaniline acts as both solvent and base in chlorination, while triethylamine is used in the substitution step to neutralize HCl and drive the reaction forward.

Yield and Purification : The substitution with piperidine generally provides good yields (often >50%), with the product isolated by filtration and recrystallization from ethanol.

Alternative Amines : Studies have shown that other cyclic amines (e.g., pyrrolidine) can also substitute at position 2, but piperidine is preferred for this compound due to its steric and electronic properties.

Comparative Analysis of Preparation Methods

| Aspect | Chlorination Step | Piperidine Substitution Step |

|---|---|---|

| Reagents | POCl₃, N,N-dimethylaniline | Piperidine, triethylamine |

| Conditions | 120 °C, 6 h | Reflux in ethanol, 3 h |

| Mechanism | Electrophilic aromatic substitution | Nucleophilic aromatic substitution |

| Functional Group Tolerance | Stable nitrile group | Compatible with chloro and nitrile groups |

| Yield | High conversion to chloro intermediate | Moderate to high yield of final product |

Additional Notes on Synthesis

The presence of the carbonitrile group at position 3 is crucial for biological activity and is typically introduced in earlier synthetic steps via condensation or substitution reactions on pyridine or naphthyridine precursors.

The use of POCl₃ is a classical method for chlorination of heteroaromatic compounds and is well-documented for naphthyridines.

The substitution reaction with piperidine is facilitated by the electron-deficient nature of the 1,8-naphthyridine ring, making the chlorine at position 2 susceptible to nucleophilic attack.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding naphthyridine oxides.

Reduction: Formation of reduced naphthyridine derivatives.

Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile. These compounds have been evaluated against various pathogenic bacteria and fungi, demonstrating significant efficacy.

Case Studies and Findings

- Antibacterial Efficacy : Research indicates that derivatives of naphthyridine exhibit activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Target Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|---|

| 6-Chloro... | S. aureus | 7.81 | Comparable to ampicillin |

| 6-Chloro... | P. aeruginosa | 3.91 | More effective than ciprofloxacin |

Neurological Applications

The compound's structure suggests potential applications in neurology, particularly as a modulator for metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.

Research Insights

- A study focused on tetrahydrobenzo[1,6]naphthyridine derivatives indicated that modifications to the naphthyridine scaffold can enhance brain penetration and selectivity for mGluR subtypes . The ability to modulate these receptors could lead to new treatments for cognitive decline associated with neurodegeneration.

Drug Development and Synthesis

The synthesis of this compound has been optimized for pharmaceutical applications. Its chemical structure allows for various modifications that can enhance its pharmacological properties.

Synthesis Pathways

Research has shown that introducing different substituents at specific positions on the naphthyridine core can significantly impact the biological activity of the compound. For instance:

| Modification | Effect |

|---|---|

| Fluorination | Increased antibacterial activity |

| Hydroxylation | Enhanced solubility |

Mechanism of Action

The mechanism of action of 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,8-naphthyridine-3-carbonitrile scaffold serves as a versatile platform for drug discovery. Below is a detailed comparison of structurally related compounds, focusing on substituents, pharmacological activities, and research findings.

Table 1: Structural and Pharmacological Comparison of Selected 1,8-Naphthyridine-3-Carbonitrile Derivatives

Key Structural and Functional Insights:

Anti-Mycobacterial Activity: ANC-6 (2-(4-((4-chlorophenyl)glycyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) demonstrates potent activity against M. tuberculosis (MIC = 3.12 µg/mL), attributed to the 4-chlorophenyl glycyl-piperazine substituent enhancing target binding .

Serotonin Receptor Modulation :

- NA-2 (2-(4-methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) and Compound 6d (2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) exhibit 5-HT3 receptor antagonism, with NA-2 showing antidepressant-like effects in rodent models . The piperazine ring’s flexibility and substituent bulk (e.g., methyl or allyl groups) influence receptor affinity and log P values, critical for blood-brain barrier penetration .

However, replacing chlorine with nitro (as in 4-chloro-6-nitro-1,8-naphthyridine-3-carbonitrile) introduces higher reactivity and toxicity risks . Piperidine vs. Piperazine: Piperidine-containing derivatives (e.g., the target compound) may exhibit different pharmacokinetic profiles compared to piperazine analogs due to reduced polarity and altered basicity .

Synthetic Accessibility :

- Microwave-assisted synthesis is employed for piperazine-linked derivatives (e.g., Compound 6d), reducing reaction times and improving yields . In contrast, the target compound’s synthesis likely involves conventional nucleophilic substitution at position 2 of the naphthyridine core .

Biological Activity

6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₄H₁₃ClN₄. It has a melting point range of 146–148 °C and is characterized by the presence of a chloro group and a piperidine moiety attached to a naphthyridine scaffold. This structural configuration is significant for its biological activity.

Research indicates that this compound may exhibit various mechanisms of action, including:

- Inhibition of Phosphodiesterase (PDE) Enzymes : This compound has been shown to inhibit specific PDE isoforms, which play crucial roles in cellular signaling pathways. For instance, it has demonstrated potent inhibitory activity against PDE5A1, with IC50 values in the picomolar range .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. It exhibited significant activity against Staphylococcus aureus and other bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Antimicrobial Studies

A study highlighted the antimicrobial activity of derivatives related to naphthyridine compounds. The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains. Moreover, these compounds also demonstrated significant antibiofilm potential and were found to be non-cytotoxic at higher concentrations .

Inhibition Studies

In vitro studies have shown that this compound effectively inhibits DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival and proliferation. The IC50 values for these activities ranged from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

Case Studies

Recent case studies involving this compound have focused on its application in treating various conditions:

- Cancer Treatment : The compound has been investigated as a potential anti-tumor agent due to its inhibitory effects on Class I PI3-kinases, which are involved in cancer cell proliferation. It has shown selective inhibition against specific isoforms, suggesting its utility in targeted cancer therapies .

- Neurological Disorders : Preliminary studies suggest that derivatives of naphthyridine compounds may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease by modulating phosphodiesterase activity .

Data Summary

Q & A

Q. What are common synthetic routes for introducing the piperidine moiety into 1,8-naphthyridine-3-carbonitrile scaffolds?

The piperidine group is typically introduced via nucleophilic substitution or acid-amine coupling. For example, 6-Chloro-2-(piperidin-1-yl)-1,8-naphthyridine-3-carbonitrile can be synthesized by reacting a chlorinated naphthyridine precursor (e.g., 2-chloro-1,8-naphthyridine-3-carbonitrile) with piperidine under basic conditions. demonstrates the use of Na₂CO₃ and KI in DMF at 120°C for 4–8 hours to facilitate substitution reactions with secondary amines like piperidine . Reaction optimization may require controlling steric and electronic effects at the 2-position of the naphthyridine core.

Q. How is the chloro substituent introduced at the 6-position of 1,8-naphthyridine derivatives?

Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). For instance, 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile undergoes chlorination with POCl₃/PCl₅ under reflux to yield 2-chloro-1,8-naphthyridine-3-carbonitrile (81% yield) . The reaction conditions must avoid hydrolysis of the nitrile group, requiring anhydrous environments.

Q. What spectroscopic techniques confirm the structure of this compound?

Key techniques include:

- IR spectroscopy : The nitrile group is identified by a sharp peak near 2219–2220 cm⁻¹, while amide carbonyls (if present) appear at ~1670–1694 cm⁻¹ .

- ¹H NMR : Piperidine protons resonate as multiplet signals between δ 1.5–3.5 ppm, and naphthyridine aromatic protons appear as distinct doublets (e.g., δ 8.32 ppm for H-5 in ) .

- Mass spectrometry : The molecular ion [M+H]⁺ and chlorine isotopic patterns (3:1 ratio for one Cl atom) confirm the molecular formula .

Advanced Research Questions

Q. How do structural modifications at the piperidine ring affect anti-mycobacterial activity?

Structure-activity relationship (SAR) studies show that substituting the piperidine ring with electron-withdrawing groups (e.g., nitro) or bulky substituents can enhance binding to mycobacterial targets. For example, ANA-12 (a derivative with a 5-nitrofuran-2-carbonyl group attached to piperazine) exhibited improved activity due to increased lipophilicity and hydrogen-bonding capacity . Conversely, unsubstituted piperidine analogs may lack sufficient target affinity.

Q. What are the challenges in optimizing reaction yields for acid-amine couplings in naphthyridine derivatives?

Coupling reactions (e.g., forming amides with 5-nitrofuran-2-carboxylic acid) require precise control of activating agents and stoichiometry. reports using HOBt/EDC·HCl with DIPEA in DMF at room temperature for 4 hours, achieving moderate yields . Key challenges include:

- Competing side reactions (e.g., nitrile hydrolysis under acidic conditions).

- Steric hindrance from the naphthyridine core.

- Purification difficulties due to polar byproducts.

Q. How to resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological solutions include:

- Physicochemical optimization : Introducing solubilizing groups (e.g., morpholine) or prodrug strategies.

- Metabolic studies : Using LC-MS to identify degradation products and modify labile sites .

- Dosing regimens : Adjusting frequency or route of administration to maintain effective concentrations.

Q. What role does the nitrile group play in the compound’s physicochemical properties and bioactivity?

The nitrile group enhances:

- Electrophilicity : Facilitates interactions with nucleophilic residues in enzymatic targets.

- Metabolic stability : Resists oxidation compared to aldehydes or amines.

- Lipophilicity : LogP values increase, improving membrane permeability . However, excessive hydrophobicity may reduce aqueous solubility, necessitating balancing via substituent design.

Q. What alternative methods exist for synthesizing 1,8-naphthyridine cores besides traditional thermal methods?

Sonochemical synthesis () offers a faster, energy-efficient route. For example, ultrasound irradiation in DMF with POCl₃ reduces reaction times from hours to minutes by enhancing reagent mixing and intermediate stability . This method is particularly useful for heat-sensitive intermediates.

Data Analysis and Contradictions

Q. How does the electronic environment of the naphthyridine ring influence reactivity in substitution reactions?

Electron-deficient positions (e.g., para to the nitrile group) favor nucleophilic aromatic substitution. Computational studies (e.g., DFT) can predict reactive sites by mapping electrostatic potential surfaces. For example, the 2-position’s electrophilicity in 6-chloro derivatives enables piperidine substitution, while the 6-chloro group directs further modifications .

Q. How to address inconsistencies in spectral data during structural elucidation?

Discrepancies in NMR or IR peaks may arise from tautomerism or polymorphic forms. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.